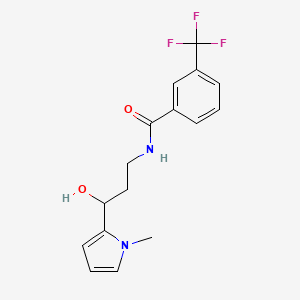

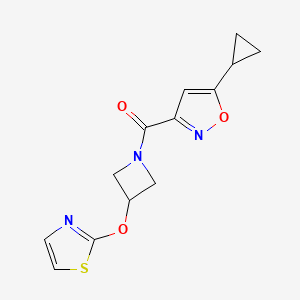

![molecular formula C20H18N4 B2364680 5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-32-2](/img/structure/B2364680.png)

5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to a class of organic compounds known as pyrazolopyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of pyrazolopyrimidines can be complex and varies depending on the specific compound. One common method involves the annulation of a pyrimidine moiety to a triazole ring or the annulation of a triazole fragment to a pyrimidine ring . The Dimroth rearrangement of triazolopyrimidines can also be used for the synthesis of pyrazolopyrimidines .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a fused ring system containing a pyrazole ring and a pyrimidine ring . The specific structure of “5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving pyrazolopyrimidines can be diverse and depend on the specific compound and conditions. For example, condensation of hydrazides with aminopyrimidine Shiff bases under mild oxidation with iron (III) chloride can lead to the formation of a pyrazolopyrimidine system .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects . They find a wide range of applications in the pharmaceutical industry .

Antileishmanial Activity

Some hydrazine-coupled pyrazoles have shown potent antileishmanial activities . For example, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

The same hydrazine-coupled pyrazoles also demonstrated in vivo antimalarial activities . Specifically, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .

Anti-inflammatory Agents

Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile. A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory agents .

Analgesic Agents

In addition to their anti-inflammatory properties, pyrazole-based compounds are also used as analgesic agents .

Vasodilator Agents

Pyrazole derivatives have been found to act as vasodilators, helping to widen blood vessels and improve blood flow .

Antidepressant Agents

Another application of pyrazole-based compounds is in the treatment of depression. They have been found to possess antidepressant properties .

Agrochemicals

Apart from their medical applications, pyrazole derivatives also find use in the agrochemical industry .

Wirkmechanismus

Target of Action

The primary targets of a compound like “5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .

Mode of Action

The compound interacts with its targets by binding to them, often at a specific site known as the active site. This binding can inhibit the function of the target (if it’s an enzyme, for example), or it can modulate the target’s activity in some way .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in the synthesis of a certain molecule, inhibiting that enzyme could decrease the production of that molecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted. These properties can greatly affect the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in cell division, it could potentially slow down or stop the growth of cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Safety and Hazards

The safety and hazards associated with “5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” would need to be evaluated through toxicological studies. It’s important to note that many nitrogen-containing heterocyclic compounds are used in clinical practice and have been extensively studied for their safety .

Zukünftige Richtungen

The future directions for research on “5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their synthesis, biological activity, and potential therapeutic applications. Given the wide spectrum of biological activity of nitrogenous heterocycles, these compounds are of great practical importance .

Eigenschaften

IUPAC Name |

5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-14-8-10-16(11-9-14)18-13-21-24-19(12-15(2)22-20(18)24)23-17-6-4-3-5-7-17/h3-13,23H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVVAXOYPUJVKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide](/img/structure/B2364599.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2364611.png)

![1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B2364612.png)

![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)